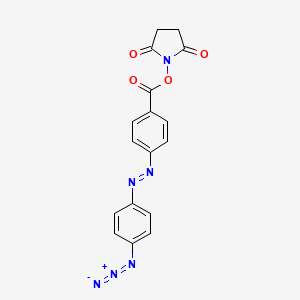
Abose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Azidoazobenzene-4-oxysuccinimide ester is a chemical compound with the molecular formula C17H12N6O4 and a molar mass of 364.31 g/mol . This compound is known for its unique structure, which includes an azido group, an azobenzene moiety, and an oxysuccinimide ester. It is used in various scientific research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azidoazobenzene-4-oxysuccinimide ester typically involves the following steps:
Formation of Azobenzene: The initial step involves the synthesis of azobenzene through the diazotization of aniline followed by coupling with another aniline molecule.
Introduction of Azido Group: The azido group is introduced by treating the azobenzene with sodium azide under appropriate conditions.
Formation of Oxysuccinimide Ester: The final step involves the esterification of the azidoazobenzene with oxysuccinimide using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for 4’-Azidoazobenzene-4-oxysuccinimide ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4’-Azidoazobenzene-4-oxysuccinimide ester undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Photochemical Reactions: The azobenzene moiety can undergo photoisomerization upon exposure to UV light, switching between trans and cis forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Photoisomerization: UV light source.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Amine derivatives.
Photoisomerization: Cis and trans isomers of azobenzene.
科学的研究の応用
4’-Azidoazobenzene-4-oxysuccinimide ester has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of photoresponsive materials and coatings.
作用機序
The mechanism of action of 4’-Azidoazobenzene-4-oxysuccinimide ester involves its ability to undergo photochemical and chemical transformations. The azido group can form reactive intermediates that can covalently modify target molecules. The azobenzene moiety can switch between trans and cis forms upon exposure to light, allowing for controlled activation and deactivation of the compound’s reactivity.
類似化合物との比較
4’-Azidoazobenzene-4-oxysuccinimide ester can be compared with other similar compounds such as:
4-Azidobenzoic Acid: Similar in having an azido group but lacks the azobenzene and oxysuccinimide ester moieties.
Azobenzene-4,4’-dicarboxylic Acid: Contains the azobenzene moiety but lacks the azido and oxysuccinimide ester groups.
N-Hydroxysuccinimide Esters: Commonly used in bioconjugation but do not contain azido or azobenzene groups.
The uniqueness of 4’-Azidoazobenzene-4-oxysuccinimide ester lies in its combination of azido, azobenzene, and oxysuccinimide ester functionalities, making it a versatile compound for various applications.
特性
CAS番号 |
74713-43-2 |
|---|---|
分子式 |
C17H12N6O4 |
分子量 |
364.3 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-azidophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N6O4/c18-22-21-14-7-5-13(6-8-14)20-19-12-3-1-11(2-4-12)17(26)27-23-15(24)9-10-16(23)25/h1-8H,9-10H2 |
InChIキー |
QYPFWKJBPOOSON-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
同義語 |
4'-azidoazobenzene-4-oxysuccinimide ester ABOSE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















